Molecular Weight and Formula vs. Unsubstituted Analog
The target compound (C15H17NO2S, MW 275.4) incorporates a 4-methoxy substituent, whereas the closest analog 3-phenyl-N-(thiophen-3-ylmethyl)propanamide (C14H15NOS, MW 245.34) lacks this group . The 30.06 g/mol mass increase corresponds to the methoxy group (OCH3, 31.03 Da). This substitution adds a hydrogen-bond acceptor and alters logP, directly influencing target binding and pharmacokinetics. In the structurally related N-[(thiophen-3-yl)methyl]benzamide series, analogous methoxy substitutions changed HA fusion inhibition EC50 by >10-fold [1].
vs. C₁₄H₁₅NOS (245.34)
| Evidence Dimension | Molecular weight and formula (physicochemical identity determinant) |
|---|---|
| Target Compound Data | C15H17NO2S, MW 275.4 g/mol |
| Comparator Or Baseline | 3-phenyl-N-(thiophen-3-ylmethyl)propanamide: C14H15NOS, MW 245.34 g/mol |
| Quantified Difference | Δ molecular formula +COCH2 (methoxy group), Δ MW +30.06 g/mol |
| Conditions | Calculated from molecular formulas; source Chemsrc |
Why This Matters
The methoxy substituent is a key pharmacophoric element; replacing it with hydrogen collapses binding affinity and selectivity in related antiviral targets, making this compound non-substitutable for structure-based drug design.
- [1] Gallardo-Macias, R. et al. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. J. Med. Chem. 2025, 68 (17), 18491–18518. View Source
